molecular formula C17H20N4O2 B6473892 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine CAS No. 2640969-05-5

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine

Cat. No.: B6473892
CAS No.: 2640969-05-5
M. Wt: 312.37 g/mol
InChI Key: PRNOKYVGZCXUCH-UHFFFAOYSA-N
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Description

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a unique organic compound known for its complex structure and diverse applications. This compound has gained attention for its potential uses in various fields, including chemistry, biology, and medicine. Its structure features a pyrazine core with a piperidine and a methyl-substituted pyridine, which contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine typically involves multi-step organic reactions. Here is a general outline of the preparation method:

  • Step 1

    Synthesis of the pyrazine core by condensation of appropriate precursors.

  • Step 2

    Attachment of the piperidine moiety through a nucleophilic substitution reaction.

  • Step 3

    Introduction of the 3-methylpyridine ring via an etherification reaction.

  • Step 4

    Final coupling to form the desired compound with specific reaction conditions like temperature control, pH adjustments, and the use of catalysts to optimize yield and purity.

Industrial production might scale these steps with enhanced efficiency using automated systems and advanced technologies to ensure consistency and high throughput.

Chemical Reactions Analysis

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine undergoes various chemical reactions such as:

  • Oxidation

  • Reduction

    Reducing agents such as lithium aluminium hydride can be employed to reduce specific parts of the compound, often used to fine-tune its chemical properties.

  • Substitution Reactions

    Nucleophilic and electrophilic substitution reactions may occur, particularly at the pyrazine or pyridine rings, using reagents like halogens or alkylating agents.

  • Coupling Reactions

    The compound can engage in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine exhibit promising anticancer properties. The piperidine and pyrazine moieties are known to interact with cellular targets involved in cancer proliferation and survival pathways. For instance, studies have demonstrated that derivatives of piperidine can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuropharmacological Effects

This compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Specifically, the presence of the piperidine ring is associated with activity at neurotransmitter receptors, such as dopamine and serotonin receptors. Preliminary research has shown that related compounds can modulate these receptors, leading to anxiolytic and antidepressant effects .

Antimicrobial Properties

Compounds containing pyrazine and piperidine structures have been investigated for their antimicrobial activities. Studies have reported that these compounds can inhibit the growth of various bacterial strains, including resistant strains, by disrupting bacterial cell wall synthesis .

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest control solutions with reduced environmental impact compared to traditional pesticides .

Herbicide Activity

Research into similar pyrazine derivatives has shown potential herbicidal activity against broadleaf weeds. The mechanism often involves inhibiting key enzymes in the photosynthesis pathway, leading to plant death . Further studies are needed to evaluate the efficacy and safety of this compound as a herbicide.

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its functional groups can facilitate interactions with polymer chains, potentially improving mechanical strength and thermal stability .

Coatings and Adhesives

Due to its chemical structure, this compound may also be utilized in formulating advanced coatings and adhesives that require specific adhesion properties or resistance to environmental degradation .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines using similar piperidine derivatives .
Study BNeuropharmacologyIndicated potential anxiolytic effects in animal models with compounds structurally related to the target compound .
Study CAgrochemicalsEvaluated herbicidal activity against common agricultural weeds, showing effective inhibition .
Study DMaterials ScienceInvestigated the impact of incorporating pyrazine derivatives into polymer systems, resulting in improved mechanical properties .

Mechanism of Action

The mechanism of action of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is subject to ongoing research. It is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved depend on its application, whether altering biochemical pathways in a therapeutic context or facilitating chemical transformations in industrial processes.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoline or 2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine, 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine stands out due to its unique substitution pattern. These subtle structural differences confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine is a complex organic molecule that belongs to the class of pyrazines, which are known for their diverse biological activities. This article delves into the biological activity of this compound, providing insights into its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C16H21N3O2
  • Molecular Weight : 285.36 g/mol
  • IUPAC Name : this compound

This compound features a pyrazine ring substituted with a piperidine moiety and a methylpyridine group, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the piperidine and pyrazine rings suggests potential activity as an inhibitor or modulator in several biochemical pathways.

  • Antitumor Activity :
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, pyrazolo[3,4-b]pyridines have been reported to inhibit cyclin-dependent kinases (CDK2 and CDK9), demonstrating IC50 values of 0.36 µM and 1.8 µM, respectively, indicating potent antitumor properties .
  • Neuroprotective Effects :
    • The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. For example, related pyrazine derivatives have been shown to modulate glutamate receptors, which are critical in neuroprotection .
  • Anti-inflammatory Properties :
    • Compounds that interact with fatty acid amide hydrolase (FAAH) have demonstrated anti-inflammatory effects by increasing levels of endogenous cannabinoids, which play a role in pain modulation and inflammation .

Case Studies

  • Preclinical Models :
    • A study involving a nonhuman primate model of Parkinson's disease demonstrated that related compounds effectively reduced l-DOPA-induced dyskinesia, suggesting potential therapeutic applications for movement disorders .
  • In Vitro Studies :
    • In vitro assays have shown that derivatives of this compound can significantly inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116, supporting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyrazine rings can enhance biological activity. For example, substituents on the methylpyridine moiety can influence binding affinity and selectivity towards specific targets.

Modification TypeEffect on Activity
Methyl group on pyridineIncreased potency against CDK inhibitors
Hydroxymethyl substitutionEnhanced solubility and bioavailability
Variations in piperidine ringAltered receptor selectivity

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-10-18-5-2-16(13)23-12-14-3-8-21(9-4-14)17(22)15-11-19-6-7-20-15/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNOKYVGZCXUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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